Methyl 3-nitropropanoate
Overview
Description
Methyl 3-nitropropanoate is an organic compound with the molecular formula C4H7NO4 It is an ester derived from 3-nitropropanoic acid and methanol
Mechanism of Action
Target of Action
Methyl 3-nitropropanoate, a derivative of 3-nitropropionate (3NPA), primarily targets mitochondrial succinate dehydrogenase and isocitrate lyase . These enzymes play crucial roles in the tricarboxylic acid cycle and the glyoxylate cycle, respectively .
Mode of Action
The compound acts as a potent inhibitor of its targets. Its conjugate base, propionate-3-nitronate (P3N), inhibits mitochondrial succinate dehydrogenase, which is essential to the tricarboxylic acid cycle . It can also inhibit isocitrate lyase, a critical enzyme of the glyoxylate cycle .
Biochemical Pathways
The inhibition of mitochondrial succinate dehydrogenase and isocitrate lyase disrupts the tricarboxylic acid cycle and the glyoxylate cycle, respectively . This disruption affects the energy production and carbohydrate metabolism within the cell, leading to downstream effects that can impact the overall functioning of the organism .
Result of Action
The inhibition of key enzymes by this compound leads to a disruption in energy production and carbohydrate metabolism within the cell . This can result in a range of molecular and cellular effects, potentially leading to toxicity and other adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-nitropropanoate can be synthesized through a nitro-Mannich reaction. This involves the reaction of this compound with cyclic and acyclic imines to produce pyrrolidinone derivatives . Another method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process typically requires careful control of reaction conditions to ensure safety and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitropropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Methyl 3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biocatalysis: Enzymes like nitronate monooxygenases can utilize this compound in biocatalytic processes.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds, including potential drugs.
Bioremediation: The compound can be used in bioremediation processes to degrade environmental pollutants.
Comparison with Similar Compounds
Similar Compounds
- Nitromethane
- Nitroethane
- 1-nitropropane
- 2-nitropropane
Uniqueness
Methyl 3-nitropropanoate is unique due to its ester functional group, which imparts different chemical properties compared to other nitroalkanes. This makes it particularly useful in organic synthesis and pharmaceutical applications, where the ester group can be selectively modified to produce a wide range of derivatives .
Properties
IUPAC Name |
methyl 3-nitropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
Record name | Methyl 3-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-95-4 | |
Record name | Methyl 3-nitropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-nitropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?
A1: this compound serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]
Q2: Can you provide an example of a specific reaction cascade where this compound is used?
A2: this compound is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of this compound with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]
Q3: What are the advantages of using a flow chemistry setup for reactions involving this compound?
A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using this compound. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []
Q4: Are there any enantioselective transformations possible using this compound?
A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of this compound with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []
Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using this compound?
A5: this compound can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with this compound and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []
Q6: What are the safety considerations when working with this compound?
A6: this compound should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.
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